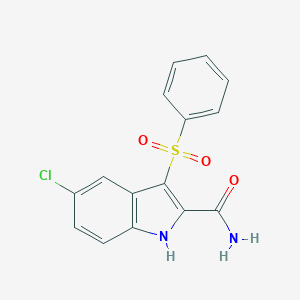
3-Benzenesulfonyl-5-chloroindole-2-carboxamide
説明
3-Benzenesulfonyl-5-chloroindole-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C15H11ClN2O3S and its molecular weight is 334.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Benzenesulfonyl-5-chloroindole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various diseases, including cancer and viral infections. This article provides an overview of the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound (CAS No. 454844) features a sulfonamide functional group attached to an indole structure, which is known for its diverse biological activities. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. The compound has shown potential as an inhibitor of several key enzymes and receptors, including:
- EGFR (Epidermal Growth Factor Receptor) : Inhibition of EGFR is crucial in cancer therapy as it plays a significant role in cell proliferation and survival.
- CDK2 (Cyclin-dependent Kinase 2) : Targeting CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
These interactions suggest that the compound may function as a multi-targeted kinase inhibitor, which is valuable in the development of anticancer therapies.
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects on various cancer cell lines. A study reported the following results regarding its inhibitory potency against cancer cells:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 0.96 | EGFR Inhibition |
| This compound | LOX-IMVI (Melanoma) | 1.12 | CDK2 Inhibition |
The compound demonstrated an IC50 value of approximately 0.96 µM against the MCF-7 breast cancer cell line, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
Apoptotic Induction
The compound also induces apoptosis in cancer cells through the activation of caspases, particularly caspase-3. The following data illustrate its efficacy in promoting apoptotic pathways:
| Compound | Caspase Activation | Fold Increase Over Control |
|---|---|---|
| This compound | Caspase-3 | 9.70 |
This indicates that treatment with the compound significantly enhances the levels of active caspase-3, a critical executor in the apoptotic process .
Case Studies
- Antiviral Activity : In a study focusing on HIV, derivatives of this compound were synthesized and evaluated for their anti-HIV activities. Although some derivatives showed promising results, none surpassed the potency of established inhibitors like L-737,126 .
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. In vivo studies indicated that it effectively reduced inflammation in carrageenan-induced rat models .
特性
IUPAC Name |
3-(benzenesulfonyl)-5-chloro-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S/c16-9-6-7-12-11(8-9)14(13(18-12)15(17)19)22(20,21)10-4-2-1-3-5-10/h1-8,18H,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJNUJLYIHQWQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163992 | |
| Record name | 3-Benzenesulfonyl-5-chloroindole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148472-83-7 | |
| Record name | 3-Benzenesulfonyl-5-chloroindole-2-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148472837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Benzenesulfonyl-5-chloroindole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














